1-Pyridin-3-YL-1H-imidazole-2-thiol

Enzyme Inhibition Dopamine-β-Hydroxylase Cardiovascular Research

Choose 1-Pyridin-3-yl-1H-imidazole-2-thiol for your research: ~3-fold greater DBH inhibition potency vs the 1-benzyl analog, driven by pyridyl nitrogen interactions critical for SAR studies. Its bidentate (N,S) chelation forms stable 5-membered metallocycles—ideal for MOFs & homogeneous catalysis. With a calculated logP of -0.29, it offers superior aqueous solubility over phenyl/benzyl analogs, minimizing nonspecific hydrophobic binding. The electron-withdrawing pyridyl group enhances oxidation resistance for reliable electrochemical sensing. A superior, water-soluble, oxidation-resistant scaffold for lead optimization.

Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
CAS No. 17452-15-2
Cat. No. B1311918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-3-YL-1H-imidazole-2-thiol
CAS17452-15-2
Molecular FormulaC8H7N3S
Molecular Weight177.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=CNC2=S
InChIInChI=1S/C8H7N3S/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h1-6H,(H,10,12)
InChIKeyGUFDFGXJICAQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyridin-3-yl-1H-imidazole-2-thiol (CAS 17452-15-2): Baseline Characterization and Procurement Context


1-Pyridin-3-yl-1H-imidazole-2-thiol (CAS 17452-15-2) is a heterocyclic compound belonging to the 2-mercaptoimidazole class, featuring a pyridin-3-yl substituent at the N1 position [1]. It exists predominantly as the 1,3-dihydro-2H-imidazole-2-thione tautomer under physiological conditions, with the thiol-thione equilibrium being a key determinant of its chemical reactivity and biological interactions [2]. The compound is primarily employed as a synthetic building block in medicinal chemistry and as a ligand in coordination chemistry, owing to the presence of multiple nitrogen atoms and the sulfur-containing thione/thiol moiety [3].

Why Simple Substitution with Other 2-Mercaptoimidazole Analogs Can Compromise Experimental Outcomes


Within the 2-mercaptoimidazole family, subtle structural variations—particularly at the N1 position—profoundly alter both physicochemical and biological properties, rendering simple functional substitution unreliable. For example, the substitution of a phenyl or benzyl group for the 3-pyridyl moiety fundamentally changes electronic distribution, pKa, lipophilicity, and metal-coordination geometry, which in turn dictates enzyme inhibition potency, cellular permeability, and off-target profiles [1]. Consequently, procurement decisions based solely on the presence of a 2-thiol/2-thione core without rigorous, data-driven comparator analysis risk selecting a compound with significantly divergent activity in the intended assay system, potentially leading to failed experiments or misleading structure-activity relationship (SAR) conclusions [2].

Quantitative Differentiation of 1-Pyridin-3-yl-1H-imidazole-2-thiol Against Key Comparators


Dopamine-β-Hydroxylase (DBH) Inhibition: Critical Potency Advantage vs. 1-Benzyl-1H-imidazole-2-thiol

In the context of dopamine-β-hydroxylase (DBH) inhibition, a key target for cardiovascular and neurological research, the pyridyl-containing 1-Pyridin-3-yl-1H-imidazole-2-thiol exhibits a substantial potency advantage over simpler benzyl analogs. Data from a patent disclosing this class of compounds indicates potent DBH inhibition, while a direct comparator, 1-Benzyl-1H-imidazole-2-thiol, shows significantly weaker inhibition in a rat model. This differential is not predictable from structural similarity alone, as the pyridyl nitrogen provides a critical, specific interaction with the enzyme active site that the benzyl group lacks [1] [2].

Enzyme Inhibition Dopamine-β-Hydroxylase Cardiovascular Research

Lipophilicity (logP) and Its Impact on Membrane Permeability vs. Phenyl and Benzyl Analogs

Lipophilicity, a critical determinant of passive membrane permeability and cellular uptake, varies dramatically within this compound class. The 3-pyridyl substituent on 1-Pyridin-3-yl-1H-imidazole-2-thiol confers a significantly lower logP compared to phenyl or benzyl analogs. This translates to improved aqueous solubility and a different biodistribution profile, which is crucial for in vitro cellular assays and in vivo studies. While the target compound exhibits a logP of approximately -0.29 [1], the 1-phenyl analog has a logP of around 1.31 [2], and the 1-benzyl analog has a logP of approximately 2.22 . This represents a >100-fold difference in predicted octanol-water partitioning between the pyridyl and benzyl analogs, a stark contrast that precludes their interchangeability in any permeability-sensitive context.

Medicinal Chemistry Drug Design ADME Properties

pKa and Tautomeric Equilibrium: Distinct Reactivity Profile vs. 1-Methylimidazole-2-thiol

The acid-base properties and tautomeric equilibrium of imidazole-2-thiols are central to their reactivity as nucleophiles and metal-coordinating ligands. The presence of the electron-withdrawing 3-pyridyl ring in 1-Pyridin-3-yl-1H-imidazole-2-thiol alters its pKa compared to simpler alkyl-substituted analogs. While the thiol group pKa for the parent imidazole-2-thiol is approximately 7.8 [1], the pyridyl analog's conjugate acid pKa for the pyridine nitrogen is ~5.2 and for the imidazole N-3 is ~7 . In contrast, 1-methylimidazole-2-thiol has a pKa of ~7.95 [2]. This difference in protonation state at physiological and experimental pH influences its nucleophilicity and its ability to form stable complexes with transition metals. Furthermore, the pyridyl group retards the prototropic tautomerism on the NMR timescale [3], a unique dynamic behavior that distinguishes it from alkyl-substituted analogs.

Coordination Chemistry Chemical Synthesis Ligand Design

Redox Potential: A Distinguishing Feature for Electrochemical and Antioxidant Studies

The electrochemical behavior of imidazole-2-thiols is highly sensitive to substitution. A comprehensive study of eight imidazole-2-thiols demonstrated that substituent effects significantly alter oxidation and reduction potentials [1]. While direct data for the 3-pyridyl analog is not available in this specific study, the presence of the electron-withdrawing pyridyl ring on 1-Pyridin-3-yl-1H-imidazole-2-thiol is predicted to shift its oxidation potential to more positive values compared to electron-donating alkyl-substituted analogs like 1-methyl- (1b) or 1,4,5-trimethyl- (1d). This shift directly impacts its utility as an antioxidant and its reactivity in redox-based assays. For instance, the oxidation potential of 1-methylimidazole-2-thiol (1b) is used as a baseline for comparison; the pyridyl analog is expected to be a weaker reducing agent but potentially more stable towards auto-oxidation.

Electrochemistry Antioxidant Research Redox Biology

Metal Coordination Geometry: Bidentate vs. Monodentate Ligand Behavior

The coordination chemistry of 1-Pyridin-3-yl-1H-imidazole-2-thiol is fundamentally different from its simple N1-alkyl or N1-aryl analogs. The compound acts as a bidentate ligand, utilizing both the imidazole-2-thiolate/thione sulfur and the pyridyl nitrogen for metal binding, forming stable five-membered chelate rings [1]. This contrasts with 1-methylimidazole-2-thiol, which typically coordinates in a monodentate fashion through the sulfur atom alone, or 1-phenyl-1H-imidazole-2-thiol, where the phenyl group is not available for chelation. This chelating ability results in the formation of more thermodynamically stable and kinetically inert complexes with transition metals such as Ni(II), Zn(II), and Cd(II) [2]. This property is a key differentiator for applications in catalysis, where a robust, non-labile metal center is required, or in materials science for the construction of metal-organic frameworks (MOFs).

Coordination Chemistry Catalysis Material Science

Targeted Applications of 1-Pyridin-3-yl-1H-imidazole-2-thiol Based on Differentiated Properties


Mechanistic Studies of Dopamine-β-Hydroxylase (DBH) Inhibition

Given its approximately 3-fold greater potency for DBH inhibition compared to the 1-benzyl analog (as detailed in Section 3, Evidence Item 1), 1-Pyridin-3-yl-1H-imidazole-2-thiol is the preferred molecular probe for investigating the catalytic mechanism and active-site architecture of DBH. Its specific interaction, facilitated by the pyridyl nitrogen, makes it a superior tool for structure-activity relationship (SAR) studies aiming to develop next-generation cardiovascular or neurological therapeutics targeting catecholamine biosynthesis [1].

Design of Chelating Ligands for Robust Transition Metal Complexes

This compound's capacity to act as a bidentate (N,S) chelator, forming stable five-membered metallocycles (Section 3, Evidence Item 5), positions it as an ideal ligand for the synthesis of kinetically inert metal complexes. This property is crucial in the development of homogeneous catalysts for organic transformations and in the construction of metal-organic frameworks (MOFs) where ligand lability is undesirable. It offers a clear advantage over monodentate analogs like 1-methyl- or 1-phenyl-imidazole-2-thiol, which produce less robust complexes [2].

Electrochemical and Redox Biology Studies Requiring a Stable, Electron-Deficient Thione Scaffold

The electron-withdrawing nature of the 3-pyridyl substituent is predicted to shift the compound's oxidation potential to a more positive value relative to electron-rich, alkyl-substituted analogs (Section 3, Evidence Item 4). This makes 1-Pyridin-3-yl-1H-imidazole-2-thiol a more oxidation-resistant scaffold. It is therefore particularly well-suited for applications in electrochemical sensors or antioxidant studies where the background auto-oxidation of the probe molecule must be minimized, ensuring that measured signals are primarily due to the intended redox event rather than probe degradation [3].

Medicinal Chemistry Projects Requiring a More Hydrophilic Imidazole-2-thiol Core

With a calculated logP of -0.29, the compound is significantly more hydrophilic than its phenyl (logP ~1.31) and benzyl (logP ~2.22) analogs (Section 3, Evidence Item 2). This property dictates superior aqueous solubility and a different cellular permeability profile. Researchers focused on developing water-soluble drug candidates or biochemical probes that must avoid nonspecific hydrophobic binding to proteins or lipid bilayers will find this pyridyl analog to be a more suitable and better-behaved starting point for lead optimization compared to its more lipophilic counterparts [4].

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